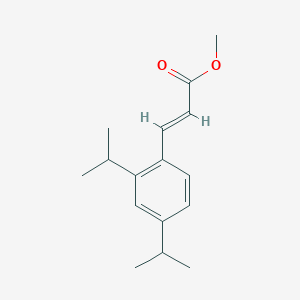

2,4-Diisopropyl methyl cinnamate

描述

属性

CAS 编号 |

32580-71-5 |

|---|---|

分子式 |

C16H22O2 |

分子量 |

246.34 g/mol |

IUPAC 名称 |

methyl (E)-3-[2,4-di(propan-2-yl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C16H22O2/c1-11(2)14-7-6-13(8-9-16(17)18-5)15(10-14)12(3)4/h6-12H,1-5H3/b9-8+ |

InChI 键 |

YKWKFUUHPFWRNV-CMDGGOBGSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1)C=CC(=O)OC)C(C)C |

手性 SMILES |

CC(C)C1=CC(=C(C=C1)/C=C/C(=O)OC)C(C)C |

规范 SMILES |

CC(C)C1=CC(=C(C=C1)C=CC(=O)OC)C(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

Cinnamate derivatives vary in ester substituents and aromatic ring modifications, which influence their physicochemical properties and applications. Below is a comparative analysis of 2,4-diisopropyl methyl cinnamate with key analogues:

Key Findings

Polymerization Behavior :

- Bulkier ester substituents (e.g., iso-propyl vs. methyl) reduce polymerization yields due to steric hindrance but improve polymer quality by narrowing dispersity (Đ). For example:

- Methyl cinnamate: Polymer yield = 85%, Đ = 1.26.

- Iso-propyl cinnamate: Polymer yield = 62%, Đ = 1.06 .

Biological Activity :

- Methyl cinnamate exhibits dose-dependent inhibition of locomotor activity in mice (ED₅₀ = 0.3 mL), though less potent than citronellol or α-terpineol .

UV Absorption Efficacy :

- This compound’s diisopropyl groups likely enhance UV absorption range compared to simpler esters like methyl cinnamate. However, octyl methoxycinnamate remains the gold standard for UVB protection due to its extended alkyl chain and methoxy group .

Applications in Material Science :

- Methyl cinnamate derivatives are used to synthesize long-chain branched polypropylene, improving foam structure and reducing toxicity .

准备方法

General Synthetic Approach for Cinnamate Esters

The primary method for synthesizing cinnamate esters, including 2,4-diisopropyl methyl cinnamate, involves esterification of cinnamic acid or cinnamic aldehyde derivatives with appropriate alcohols. Two main approaches are:

- Catalytic Esterification of Cinnamic Acid (Fischer Esterification)

- Catalytic Oxidation and Esterification of Cinnamic Aldehyde

Preparation via Reaction of Cinnamic Aldehyde with Alcohols

A patented process describes the preparation of cinnamate esters by reacting cinnamic aldehyde with alcohols such as isopropyl alcohol, which is relevant for synthesizing this compound if the alcohol component is 2,4-diisopropyl methanol or a similar derivative.

- Catalyst: Nickel peroxide or other peroxide catalysts

- Alcohol: Aliphatic alcohols containing 1 to 3 carbon atoms (e.g., isopropyl alcohol)

- Temperature: Ambient (~25°C) to about 100°C or higher

- Pressure: Atmospheric or super-atmospheric (2 to 50 atm) to maintain liquid phase

- Reaction Mode: Batch or continuous operation

- Molar Ratio: Alcohol in molar excess, often serving as both reactant and solvent

- Combine cinnamic aldehyde and nickel peroxide catalyst in a reaction vessel.

- Add the chosen alcohol (e.g., isopropyl alcohol) in molar excess.

- Stir and heat the mixture within the specified temperature range.

- After reaction completion, cool and separate the ester product via conventional techniques such as fractional distillation.

This method is adaptable to various cinnamate esters by changing the alcohol component, making it applicable for this compound if the corresponding alcohol is used.

Fischer Esterification of Cinnamic Acid with Alcohols

The Fischer esterification is a classical and widely used method to prepare cinnamate esters, involving the acid-catalyzed reaction of cinnamic acid with an alcohol.

- Starting Material: trans-Cinnamic acid (commercially available, GRAS status)

- Alcohol: Methanol or substituted alcohols (e.g., 2,4-diisopropyl methanol for the target compound)

- Catalyst: Strong acids such as concentrated sulfuric acid or p-toluenesulfonic acid monohydrate (pTSA)

- Temperature: Reflux conditions (e.g., methanol reflux at ~65°C)

- Reaction Time: 1 to 12 hours depending on conditions; microwave-assisted synthesis can reduce this to minutes

- Workup: Acid-base extraction to remove unreacted acid and isolate pure ester

- Using catalytic amounts of sulfuric acid (50-75 mol%) achieves high yields (up to 99%) within 1-1.5 hours.

- p-Toluenesulfonic acid (pTSA) is a safer, solid acid catalyst alternative, providing yields around 91% under similar conditions.

- Microwave-assisted synthesis significantly reduces reaction time to 2 minutes at 110°C while maintaining high yields (91-97%), enhancing green chemistry credentials by reducing energy and solvent use.

- The reaction proceeds without the need for inert atmosphere or moisture exclusion.

- Purification is straightforward via acid-base extraction, avoiding complex chromatographic steps.

These conditions are adaptable to the synthesis of this compound by selecting the appropriate alcohol component with 2,4-diisopropyl substitution.

Comparative Data Table: Catalyst and Condition Optimization for Cinnamate Ester Synthesis

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Concentrated H2SO4 | 75 | 1 hour | Reflux (~65) | 94 | Conventional heating |

| 2 | p-Toluenesulfonic acid | 50 | 1 hour | Reflux (~65) | 91 | Safer solid acid catalyst |

| 3 | Concentrated H2SO4 | 50 | 2 minutes | Microwave 110 | 97 | Microwave-assisted synthesis |

| 4 | p-Toluenesulfonic acid | 50 | 2 minutes | Microwave 110 | 91 | Microwave-assisted, safer catalyst |

Note: Yields refer to methyl cinnamate synthesis but are indicative for similar cinnamate esters including this compound.

Research Findings and Practical Considerations

- Catalyst Choice: While sulfuric acid is effective, pTSA offers safer handling and comparable yields, especially in educational or industrial settings where safety is paramount.

- Microwave Synthesis: Adoption of microwave reactors accelerates synthesis, reduces solvent and energy consumption, and aligns with green chemistry principles.

- Reaction Monitoring: Thin-layer chromatography (TLC) is effective for monitoring reaction progress, with clear Rf differences between starting acid and ester product.

- Purification: Acid-base extraction efficiently removes residual acid, allowing isolation of pure ester without chromatography.

- Scalability: Both batch and continuous flow processes are feasible, with continuous flow offering potential for industrial-scale production.

- Substrate Scope: The methods are versatile and can accommodate various substituted cinnamic acids and alcohols, including bulky or branched alcohols like 2,4-diisopropyl methanol to yield this compound.

常见问题

Q. What are the standard synthetic routes for 2,4-diisopropyl methyl cinnamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification of 2,4-diisopropyl cinnamic acid with methanol under acid catalysis. Key parameters include:

- Temperature: Optimal yields (≥85%) are achieved at 60–80°C to prevent decarboxylation .

- Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) minimizes side reactions .

- Purification: Vacuum distillation or recrystallization from ethanol/water mixtures removes unreacted acid .

Validation: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, tracking the disappearance of cinnamic acid (Rf ~0.3 in hexane:ethyl acetate 4:1) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. How does pH influence the stability of this compound in aqueous formulations?

Methodological Answer: The compound hydrolyzes under extreme pH conditions:

- Acidic (pH <3): Rapid hydrolysis to 2,4-diisopropyl cinnamic acid (t1/2 ~4 hours at 25°C) .

- Alkaline (pH >10): Saponification to the carboxylate salt (t1/2 ~2 hours at 25°C) .

Mitigation Strategies: - Use buffered systems (pH 5–7) for formulations.

- Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to quantify degradation .

Q. What are the primary research applications of this compound in photochemistry?

Methodological Answer:

- UV Absorption: Acts as a broadband UV absorber (λmax 290–320 nm) due to conjugated π-electrons in the cinnamate moiety .

- Formulation Studies: Used in sunscreen prototypes to evaluate SPF enhancement via in vitro spectrophotometry (e.g., COLIPA method) .

- Synergistic Effects: Tested with benzophenones (e.g., oxybenzone) to broaden UVB/UVA coverage .

Advanced Research Questions

Q. What mechanistic insights explain the UV-absorbing properties of this compound?

Methodological Answer: The compound undergoes trans-to-cis photoisomerization upon UV exposure, dissipating energy as heat. Key studies include:

- Time-Resolved Spectroscopy: Monitor isomerization kinetics (nanosecond timescale) using laser flash photolysis .

- Computational Modeling: DFT calculations reveal a 90° dihedral angle in the cis isomer, reducing conjugation and stabilizing the excited state .

Experimental Design: Compare photostability under simulated sunlight (e.g., Xenon arc lamp) with HPLC quantification of isomer ratios .

Q. How do structural modifications of the cinnamate backbone affect its photostability and solubility?

Methodological Answer:

- Alkyl Chain Variation: Replacing methyl with ethyl (e.g., ethyl cinnamate) increases logP but reduces photostability (t1/2 decreases by 30%) .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) red-shift λmax but accelerate photodegradation .

Methodology: - Synthesize analogs via Heck cross-coupling (e.g., palladium-catalyzed arylations) .

- Assess solubility via shake-flask method (octanol/water partition coefficient) .

Q. What advanced analytical methods detect trace degradation products in aged formulations?

Methodological Answer:

Q. What environmental fate studies are relevant for assessing its ecological impact?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。